
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Mechanisms and Eating Disorders
Research demonstrates the role of orexin-1 receptor mechanisms in compulsive food consumption, suggesting a potential application for compounds targeting these receptors in treating eating disorders. Compounds like SB-649868, GSK1059865, and JNJ-10397049 have been evaluated for their effects on binge eating, indicating the relevance of receptor antagonism in therapeutic interventions (Piccoli et al., 2012).
Stress-Induced Hyperarousal
The development of selective orexin-1 receptor antagonists such as compound 56, which attenuates stress-induced hyperarousal without hypnotic effects, underscores the importance of receptor-specific targeting for managing stress or anxiety-related disorders (Bonaventure et al., 2015).
Antimicrobial and Antioxidant Properties
Novel piperidin-4-one oxime esters have been synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing the broad spectrum of biological applications for such compounds. These findings indicate potential research avenues in the development of new therapeutic agents with antimicrobial and antioxidant properties (Harini et al., 2014).
Sigma Receptor Ligands
Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity for sigma receptors highlight the potential for developing novel therapeutic agents targeting sigma receptors for managing pain and other conditions. This research underscores the significance of structural modification in enhancing receptor affinity and selectivity (Prezzavento et al., 2007).
Anticancer Activity
Compounds with specific structural features, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have been synthesized and shown to inhibit cancer cell growth, particularly through their interaction with tubulin polymerization. This research highlights the potential for similar compounds in anticancer drug development (Stefely et al., 2010).
Mechanism of Action
Target of Action
It is part of a study into new fentanyl-derived opioid compounds , suggesting that it may interact with opioid receptors, which play a crucial role in pain perception and analgesia.
Mode of Action
Given its relation to Fentanyl-derived compounds , it might interact with opioid receptors, leading to changes in the perception of pain.
Biochemical Pathways
If it acts on opioid receptors like other fentanyl-derived compounds , it could influence the pain signaling pathway, affecting the transmission and perception of pain signals.
Result of Action
If it acts similarly to other Fentanyl-derived compounds , it could potentially provide potent analgesic activity with reduced side effects.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-29-21-10-8-20(9-11-21)25-23(28)22(27)24-16-18-12-14-26(15-13-18)17-19-6-4-3-5-7-19/h3-11,18H,2,12-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZBXHYROPVGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

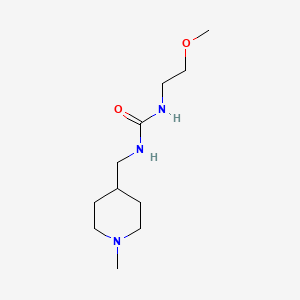
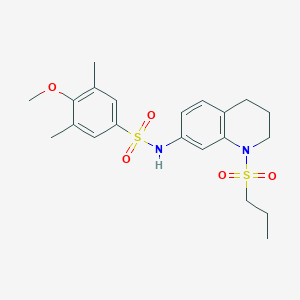
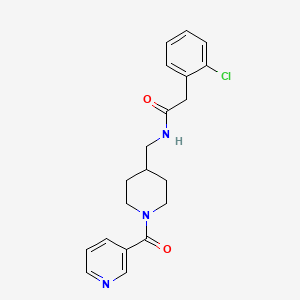
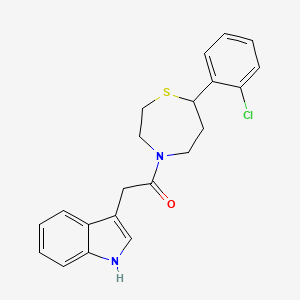
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)

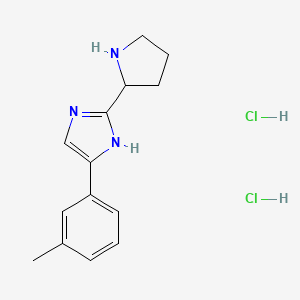
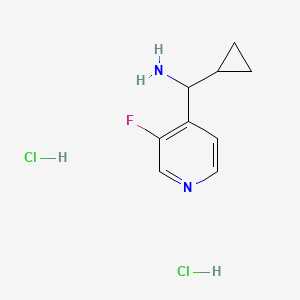
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
